![molecular formula C13H18ClNO2 B121563 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine CAS No. 937618-77-4](/img/structure/B121563.png)
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine: is a synthetic organic compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine typically involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzyl chloride with azetidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding ethoxy-methoxybenzyl azetidine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxy-methoxybenzyl azetidine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of polyamines through ring-opening polymerization .
- Employed in the study of nucleophilic substitution reactions and their mechanisms .
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. The azetidine ring is particularly reactive, allowing for a wide range of chemical modifications . The compound’s effects are mediated through its ability to undergo nucleophilic substitution and ring-opening reactions, which are crucial in the synthesis of complex molecules and polymers .
Comparison with Similar Compounds
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride
- Azetidine
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine
Comparison:
- 3-Chloro-5-ethoxy-4-methoxybenzyl chloride is a precursor in the synthesis of 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine and lacks the azetidine ring, making it less reactive in nucleophilic substitution reactions .
- Azetidine itself is a simpler structure without the substituted benzyl group, making it less versatile in synthetic applications .
- 3-Chloro-5-ethoxy-4-methoxyphenyl azetidine is structurally similar but may differ in reactivity and applications due to the position of substituents .
Properties
IUPAC Name |
3-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-6-9(4-10-7-15-8-10)5-11(14)13(12)16-2/h5-6,10,15H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVDBAICVSVOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CC2CNC2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588369 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937618-77-4 |
Source


|
| Record name | 3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

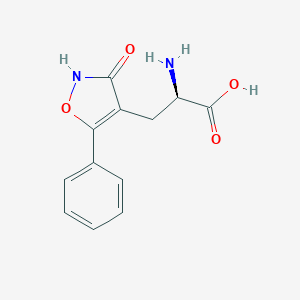
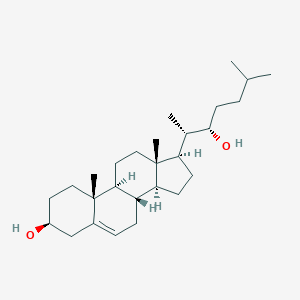

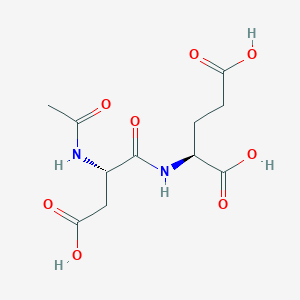

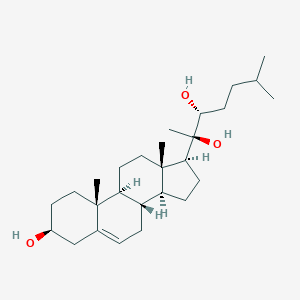

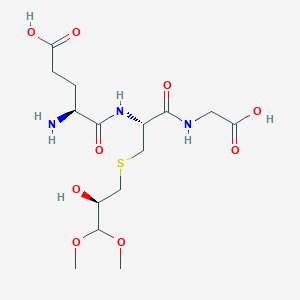
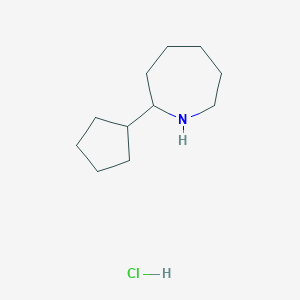
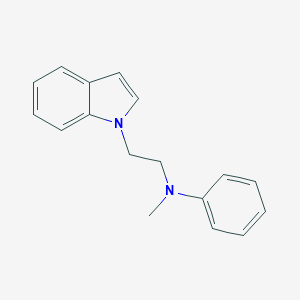


![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
